tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-4-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCTJBYHXTXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Overview
Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry, pharmacology, and organic synthesis. Its unique structural features, including a piperidine ring and a pyrimidine moiety, contribute to its diverse applications in scientific research and drug development.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties, particularly in targeting various diseases. Notably, it has shown promise as an inhibitor of Focal Adhesion Kinase (FAK), which is implicated in cancer progression and metastasis. This property positions it as a candidate for drug development aimed at treating cancers where FAK plays a critical role.
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, in vitro studies reported an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells.
- Neuroprotective Effects : Preliminary investigations suggest that the compound may protect neuronal cells by modulating neurotransmitter systems and reducing oxidative stress markers.
- Anti-inflammatory Activity : It has shown potential in inhibiting pro-inflammatory cytokines, indicating its utility in inflammatory conditions.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with enhanced properties.
Case Study on Cancer Treatment
A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to control groups. This highlights its potential as a novel therapeutic agent in oncology.
Neuroprotection Study
In models simulating neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss, suggesting its application in treating neurodegenerative diseases.
Comparison with Similar Compounds
Positional Isomers
- tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2) Differs in the substitution position (4 vs. 3 on the piperidine ring).
Functional Group Variations
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate
- tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate Features an anilino group with nitro and chloro substituents.
Heterocyclic Modifications
- tert-Butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate Incorporates a thienopyrimidine amino group instead of pyrimidinyloxy. The sulfur atom in the thieno ring may enhance π-stacking interactions but reduce hydrogen-bonding capacity relative to the oxygen in pyrimidinyloxy .
Physicochemical Properties
Biological Activity
Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyrimidine derivative, and a tert-butyl group, which contribute to its pharmacological properties. The unique structural components suggest interactions with various biological targets, including kinases and receptors involved in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Notably, it has been identified as a Focal Adhesion Kinase (FAK) inhibitor , which could have implications in cancer treatment and other diseases characterized by abnormal cell adhesion and migration .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of FAK, a critical regulator of cell adhesion and migration. By inhibiting FAK, the compound may disrupt signaling pathways that contribute to tumor progression and metastasis. Studies have shown that compounds with similar structures often exhibit pharmacological properties related to cell signaling and proliferation .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity against these types of cancers .
- Migration Assays : Migration assays using wound healing models revealed that the compound effectively reduced cell migration in FAK-dependent pathways. This suggests its potential utility in preventing metastasis in cancer therapies .
- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that modifications to the pyrimidine moiety can enhance binding affinity to FAK, further improving the compound's biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine derivative with different substituents | Moderate FAK inhibition |
| Compound B | Piperidine ring with an ethylamino group | High cytotoxicity against melanoma cells |
| This compound | Tert-butyl group enhances lipophilicity | Significant FAK inhibition and anti-cancer properties |
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate?
- Methodological Answer: The synthesis typically involves coupling a pyrimidin-4-ol derivative with a tert-butyl-protected piperidine precursor. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl 3-hydroxypiperidine-1-carboxylate with a pyrimidin-4-yl leaving group (e.g., activated via chlorination or bromination) under basic conditions.
- Solvent selection : Dichloromethane (DCM) or acetonitrile are commonly used due to their polarity and inertness .
- Temperature control : Reactions are often conducted at room temperature or slightly elevated (40–60°C) to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~322.17) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if aerosolization occurs .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Emergency measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during large-scale synthesis?
- Methodological Answer:
- Catalyst screening : Test coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance efficiency .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility and reduce side reactions .
- Process monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be addressed?
- Methodological Answer:
- Experimental validation : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, solubility in DMSO vs. water should be tested at 25°C and 37°C .
- Data reconciliation : Compare results with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify outliers .
- Advanced analytics : Employ differential scanning calorimetry (DSC) to assess thermal stability and polymorphic forms .
Q. What mechanistic strategies are used to study this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer:
- Enzymatic assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands in target enzymes (e.g., kinases) .
- Receptor binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics .
- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses and guide structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
